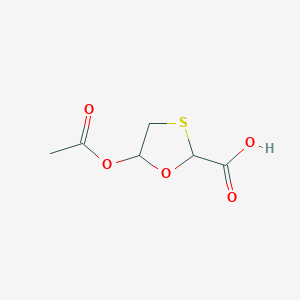

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

Beschreibung

The exact mass of the compound 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGSNIJLUOGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid: The Chiral Architect in Modern Antiviral Therapy

Abstract

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid (CAS Number: 440105-45-3) is a cornerstone chiral intermediate in the synthesis of several critical nucleoside reverse transcriptase inhibitors (NRTIs). Its unique stereochemical configuration is paramount to the efficacy of blockbuster antiviral drugs such as emtricitabine and lamivudine, which are fundamental components of HIV and Hepatitis B therapies.[1][2][3] This technical guide provides an in-depth analysis of the molecule's physicochemical properties, stereocontrolled synthesis, and its pivotal role in the manufacturing of active pharmaceutical ingredients (APIs). We will explore the causality behind established synthetic protocols, present detailed methodologies, and offer insights grounded in industrial application. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Significance of a Chiral Intermediate

In the landscape of antiviral drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise—it is a clinical necessity. The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure. 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, specifically its esters, serves as a critical building block that provides the necessary stereochemistry for the oxathiolane ring found in drugs like lamivudine and emtricitabine.[1][2] These drugs function by mimicking natural nucleosides, thereby inhibiting viral reverse transcriptase and halting viral replication.[4]

The industrial significance of this intermediate lies in the efficiency and stereoselectivity of the synthetic routes that employ it. Innovations in its synthesis, often involving dynamic kinetic resolutions, have been instrumental in making these life-saving medications more accessible and cost-effective.[2][5][6]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid is fundamental for its handling, reaction optimization, and quality control.

| Property | Value | Source |

| CAS Number | 440105-45-3 | [7] |

| Molecular Formula | C6H8O5S | [7] |

| Molecular Weight | 192.19 g/mol | [7] |

| Appearance | Typically an off-white to white solid | [4] |

| Chirality | Contains chiral centers, with the (2R, 5S) configuration being crucial for antiviral synthesis. | [4][8] |

Note: Properties such as melting point and solubility can vary depending on the specific ester form (e.g., L-menthyl ester) used in synthesis.

Stereocontrolled Synthesis: A Field-Proven Protocol

The synthesis of the desired (2R, 5S) stereoisomer of the acetyloxy-oxathiolane intermediate is a masterclass in asymmetric synthesis. The most established and industrially scalable method employs a chiral auxiliary, L-menthol, in a dynamic kinetic resolution (DKR).[2][5][9] This approach is elegant because it funnels a racemic or diastereomeric mixture towards the desired single isomer through crystallization-induced diastereoselection.[5]

Causality in Experimental Design

-

Chiral Auxiliary (L-menthol): L-menthol is selected due to its low cost, availability in high enantiomeric purity, and its proven ability to effectively control the stereochemical outcome of the reaction. It forms a diastereomeric ester that allows for the separation of the desired isomer.[2][9]

-

Dynamic Kinetic Resolution (DKR): The process is "dynamic" because the stereocenters are labile under the reaction conditions, allowing for in-situ equilibration of the isomers. This enables a theoretical yield greater than 50% for the desired isomer, a significant advantage over classical resolution.[6]

-

Solvent System (Toluene/Heptane): The choice of solvent is critical for inducing the selective crystallization of the desired diastereomer, thereby driving the equilibrium towards its formation.

Synthesis Workflow Diagram

Caption: Workflow for the stereoselective synthesis of the L-menthyl ester intermediate.

Detailed Experimental Protocol

(This protocol is a representative synthesis of the L-menthyl ester of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, a direct precursor)

-

Formation of the Menthyl Glyoxylate Ester:

-

To a reactor equipped with a Dean-Stark apparatus, add L-menthol (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and toluene.

-

Heat the mixture to reflux to remove water azeotropically. Monitor water removal to confirm ester formation. The rationale here is to form the chiral ester in situ before the critical condensation step.

-

-

Condensation and Dynamic Resolution:

-

Cool the reaction mixture to approximately 60°C.

-

Add 1,4-dithiane-2,5-diol (0.55 eq). This compound serves as the source for the sulfur and the C5 carbon of the oxathiolane ring.[1][9]

-

Reheat the mixture to reflux and continue for 12-18 hours. During this time, the diastereomeric esters form and equilibrate.

-

Slowly cool the mixture to ambient temperature, then further cool to 0-5°C to induce crystallization of the desired (2R,5R)-5-hydroxy diastereomer. This crystallization is the resolution step; it selectively removes the desired product from the equilibrating mixture, pulling the reaction towards completion.[5]

-

Filter the resulting slurry and wash the cake with cold heptane to isolate the solid product.

-

-

Acetylation:

-

Dissolve the isolated (2R,5R)-5-hydroxy menthyl ester intermediate in a suitable solvent such as dichloromethane.[10]

-

Add a base, such as pyridine or triethylamine (1.5 eq), followed by the slow addition of acetic anhydride (1.2 eq) at 0-10°C.[10] The base scavenges the acetic acid byproduct, and the low temperature controls the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

-

Perform an aqueous workup to remove the base and excess anhydride. The organic layer is then dried and concentrated in vacuo to yield the target compound, (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate.[11]

-

Application in Drug Synthesis: Building Emtricitabine

The acetylated intermediate is now primed for the crucial glycosylation step—the coupling with a nucleobase. The acetate group at the 5-position serves as an excellent leaving group, facilitating the nucleophilic attack by the silylated cytosine derivative.[12][13]

The Vorbrüggen Glycosylation

The Vorbrüggen reaction is the method of choice for this C-N bond formation. It involves activating the nucleobase (e.g., 5-fluorocytosine for emtricitabine) by silylation, making it more nucleophilic and soluble in organic solvents. A Lewis acid catalyst is then used to promote the coupling with the oxathiolane intermediate.[10]

-

Silylation: 5-fluorocytosine is treated with a silylating agent like hexamethyldisilazane (HMDS) to protect the amine and hydroxyl groups.[4]

-

Lewis Acid Catalysis: A Lewis acid, such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4), activates the C5 acetate, facilitating its displacement by the silylated base.[10][12] This reaction proceeds with high stereoselectivity, yielding the desired cis relationship between the nucleobase and the carboxylate group.

Pathway to API: Emtricitabine Synthesis

Caption: Role of the intermediate in the synthesis pathway of Emtricitabine.

Final Reduction Step

Following the glycosylation, the menthyl ester group is reduced to the primary alcohol found in the final drug molecule. This is typically achieved using a reducing agent like sodium borohydride.[8][12] The crude product is then purified through crystallization to yield the high-purity Emtricitabine API.

Conclusion

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid and its derivatives are not just molecules; they are enablers of modern medicine. The development of robust, stereoselective, and scalable synthetic routes for this intermediate has had a profound impact on global health by ensuring a stable supply of essential antiviral medications. The principles of asymmetric synthesis, particularly dynamic kinetic resolution, are expertly applied in its manufacturing, showcasing a pinnacle of process chemistry. For researchers and developers, a deep understanding of this intermediate's synthesis and reactivity is crucial for innovating the next generation of antiviral therapeutics.

References

-

Various Authors. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC - NIH. National Institutes of Health. [Link]

- Various Authors. (2011). Patent WO 2011/141815 A2.

-

Chemsrc. (2023). 1,3-OXATHIOLANE-2-CARBOXYLIC ACID, 5-OXO- | 138760-34-6. [Link]

-

Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, ACS Publications. [Link]

-

MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-. [Link]

- Various Authors. (2009). US Patent 7534885B2 - Process and intermediates for preparing emtricitabine.

-

Splendid Labs. (n.d.). (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate. [Link]

-

Kashinath, K., et al. (2020). Synthesis of Lamivudine. Synfacts. [Link]

- Various Authors. (2011). US Patent 8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

- Various Authors. (2009). CN101362752A - Synthesis method of lamivudine intermediate.

- Various Authors. (2009). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.

-

Various Authors. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, RSC Publishing. [Link]

-

Various Authors. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate. [Link]

- Various Authors. (2010). EP2161267A1 - A process for stereoselective synthesis of lamivudine.

-

Various Authors. (2017). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]

- 4. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN101362752A - Synthesis method of lamivudine intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 12. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]

- 13. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to the (2R,5R)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid Scaffold: A Cornerstone of Antiviral Drug Synthesis

In the landscape of modern antiviral therapeutics, particularly in the fight against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), the enantiomerically pure 1,3-oxathiolane ring system stands out as a privileged scaffold. This guide delves into the core properties and applications of a pivotal intermediate, (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, and its derivatives. While the free carboxylic acid is a transient species, its esterified forms, particularly the L-menthyl ester, are the workhorse molecules in the industrial synthesis of blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC).[1][2]

The specific (2R, 5R) stereochemistry is crucial for the biological activity of the final drug products. The strategic introduction of an acetyloxy group at the C-5 position transforms it into an excellent leaving group, paving the way for the key C-N bond formation with a nucleobase—the defining step in the synthesis of these life-saving medicines.[3] This guide, intended for researchers and drug development professionals, will explore the synthesis, properties, and critical applications of this scaffold, emphasizing the chemical reasoning that makes it an elegant and efficient tool in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

Direct characterization data for the free carboxylic acid form is sparse in the literature, as it is typically generated and used in situ or, more commonly, employed as its stable ester derivative. The most relevant and well-characterized precursor is the L-menthyl ester of the corresponding 5-hydroxy compound, which is subsequently acetylated.

Rationale for Esterification: The use of an L-menthyl ester serves a dual purpose. First, L-menthol is a readily available and inexpensive chiral auxiliary, which allows for the diastereoselective synthesis of the oxathiolane ring, facilitating the isolation of the desired (2R,5R) stereoisomer.[4] Second, the ester protects the carboxylic acid functionality during subsequent reaction steps, preventing unwanted side reactions.

Table 1: Physicochemical Properties of Key Intermediates

| Property | (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester | (2R,5R)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester |

| CAS Number | 147126-62-3[5][6][7][8][][10] | 147027-09-6[11] |

| Molecular Formula | C₁₄H₂₄O₄S[6][8][10] | C₁₆H₂₆O₅S[11] |

| Molecular Weight | 288.40 g/mol [6][8] | 330.44 g/mol [11] |

| Appearance | White to off-white solid[5][7][8][] | Data not available |

| Melting Point | 99-101 °C[7][] | Data not available |

| Boiling Point | 402.3±45.0 °C (Predicted)[6][7][] | Data not available |

| Density | 1.16 g/cm³ (Predicted)[6][] | Data not available |

| Solubility | Soluble in Chloroform, Methanol[] | Data not available |

| Storage | 2-8°C, Sealed in dry conditions[7] | Data not available |

Spectroscopic Data of the Precursor: (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester

Confirming the structure and stereochemistry of these intermediates is paramount. The following data for the hydroxy precursor is foundational for quality control during synthesis.[7]

-

¹H-NMR (400 MHz, CDCl₃) δ: 5.96 (s, 1H), 5.57 (d, 1H), 4.74 (s, 1H), 3.32-3.29 (m, 1H), 3.17-3.08 (dd, 1H), 2.02 (d, 2H), 1.70 (d, 1H), 1.51- 1.42 (m, 2H), 1.09-1.00 (m, 2H), 0.91 (d, 6H), 0.78 (d, 3H).

-

¹³C-NMR (100 MHz, CDCl₃) δ: 16.27, 20.69, 23.30, 26.16, 31.42, 34.11, 38.46, 40.35, 46.86, 46.07, 80.20, 101.22, 103.20, 172.18.

-

FT-IR (Neat) cm⁻¹: 3456 (O-H stretch), 2956, 2864 (C-H stretch), 1731 (C=O ester stretch), 1457, 1387, 1288, 1196, 1041, 986.

Synthesis and Stereochemical Control

The synthesis of the (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate intermediate is a multi-step process designed for high stereochemical fidelity. The key is the diastereoselective condensation reaction.

Core Synthesis Workflow

The process begins with the condensation of L-menthyl glyoxylate hydrate with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).[4] This reaction, typically catalyzed by a Lewis acid like Boron trifluoride etherate (BF₃·Et₂O), forms the 1,3-oxathiolane ring.[12] The L-menthol chiral auxiliary directs the stereochemistry, leading to a mixture of diastereomers from which the desired (2R,5R) isomer can be isolated, often through crystallization.

Caption: Synthesis workflow for the chiral intermediate.

Protocol 1: Synthesis of (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester

This protocol is adapted from established industrial processes.[7][12][13]

-

Reaction Setup: Under a nitrogen atmosphere, dissolve L-menthyl glyoxylate (1.0 eq) and 1,4-dithiane-2,5-diol (1.1 eq) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Catalysis: Cool the mixture to 0°C. Slowly add a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·Et₂O) (0.11 eq).

-

Reaction: Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature and react for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification & Isolation: To the crude residue, add n-hexane and a small amount of triethylamine to induce precipitation. Cool the mixture to promote crystallization. The desired (2R,5R) diastereomer will selectively crystallize.

-

Final Product: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the title compound as a white powder.

Application in Antiviral Drug Synthesis: The Vorbrüggen Glycosylation

The primary and most critical application of (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate is its role as the glycosyl donor in the synthesis of lamivudine and emtricitabine. The C-5 acetyloxy group serves as a competent leaving group, enabling the crucial coupling with a silylated nucleobase.

Mechanism of Action: This key step is a Vorbrüggen-type N-glycosylation. A Lewis acid, such as zirconium tetrachloride (ZrCl₄) or trimethylsilyl triflate (TMSOTf), activates the oxathiolane ring by coordinating to the ring oxygen and the acetyloxy group.[3] This makes the anomeric C-5 carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen of the silylated pyrimidine base (e.g., 5-fluorocytosine for emtricitabine). The reaction typically proceeds with high stereoselectivity, yielding the desired cis-nucleoside product.

Protocol 2: Synthesis of an Emtricitabine Intermediate

This protocol describes the coupling of the acetyloxy intermediate with silylated 5-fluorocytosine.[3]

-

Base Silylation: In a dry flask under nitrogen, suspend 6-Amino-5-fluoropyrimidin-2(1H)-one (1.1 eq) in hexamethyldisilazane (HMDS) (3.1 eq). Add a catalytic amount of trimethylsilyl chloride (TMSCl). Heat the mixture to 120-130°C until a clear solution forms. Remove excess reagents by vacuum distillation to obtain the silylated base. Dissolve the residue in anhydrous dichloromethane.

-

Coupling Reaction Setup: In a separate flask under nitrogen, dissolve (2R,5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq) in anhydrous dichloromethane. Add the Lewis acid catalyst, for example, zirconium tetrachloride (ZrCl₄) (0.5 eq).

-

Glycosylation: Slowly add the solution of the silylated base from step 1 to the solution from step 2 at 25-30°C. Stir the reaction mixture at this temperature for approximately 6 hours, monitoring by HPLC.

-

Quenching and Workup: Upon completion, cool the reaction to 10-20°C and quench by adding pre-cooled water. Adjust the pH to 8-8.5 with triethylamine. Separate the organic and aqueous layers.

-

Isolation: Wash the organic layer with water, then concentrate it under vacuum. The resulting residue contains the coupled product, which can be further purified by crystallization to yield the emtricitabine precursor with high chiral purity.[3]

Caption: Core logic of the Vorbrüggen N-glycosylation step.

Conclusion

The (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid scaffold, primarily utilized in its L-menthyl ester form, represents a triumph of synthetic organic chemistry in the service of medicine. Its design incorporates a chiral auxiliary for stereocontrol, a protecting group for the carboxylic acid, and a strategically placed leaving group to facilitate the most crucial bond-forming event in the synthesis of vital antiviral drugs. For researchers in drug development, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for process optimization, impurity profiling, and the development of next-generation antiviral agents. The methodologies described herein underscore the elegance and precision required to bring these complex, life-saving molecules from the laboratory to the patient.

References

-

Vertex AI Search. (n.d.). CAS 147126-67-8 (1R,2S,5R)-Menthyl 5-acetoxy-[5][]-oxathiolane-2-carboxylate. Retrieved January 25, 2026, from

- MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-.

-

GuideChem. (n.d.). (2R,5R)-5-Hydroxy-[5][]-oxathiolane-2-carboxylic acid menthyl ester CAS NO.147126-62-3. Retrieved January 25, 2026, from

- Echemi. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester.

- ChemicalBook. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3.

- ChemicalBook. (n.d.). (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5.

- EliteSynth Laboratories. (n.d.). (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate.

- Home Sunshine Pharma. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylicacid(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl Ester CAS 147126-62-3.

-

BOC Sciences. (n.d.). CAS 147126-62-3 (1R,2S,5R)-Menthol-5R-hydroxy-[5][]-oxathiolane-2R-carboxylate. Retrieved January 25, 2026, from

- CymitQuimica. (n.d.). 86-MM1325.08-0025 - 2r5s-5-acetyloxy-13-oxathiolane-2-carb….

- PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate.

- ResearchGate. (2014). ChemInform Abstract: Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution.

- Google Patents. (n.d.). EP2161267A1 - A process for stereoselective synthesis of lamivudine.

- ACS Publications. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- Google Patents. (n.d.). WO2011141805A2 - An improved process for the manufacture of lamivudine.

- European Patent Office. (2007). A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE - EP2161267 A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]

- 4. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]

- 5. (2R,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid menthyl ester, CasNo.147126-62-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3 [chemicalbook.com]

- 8. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylicacid(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl Ester CAS 147126-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | C14H24O4S | CID 15383325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 12. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Oxathiolane Derivatives

Abstract

The 1,3-oxathiolane ring is a privileged five-membered heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique stereochemical and electronic properties, conferred by the presence of two different heteroatoms, make it a versatile building block in the synthesis of complex molecules, most notably as a core component of several crucial antiviral nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth exploration of the physical and chemical properties of oxathiolane derivatives. We will delve into their synthesis, stereochemistry, spectroscopic signatures, and characteristic reactions, including ring-opening, oxidation, and reduction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Oxathiolane Core

The 1,3-oxathiolane is a saturated five-membered ring containing one oxygen atom at position 1 and one sulfur atom at position 3. The unique juxtaposition of these heteroatoms imparts a distinct polarity and reactivity profile to the ring system. While the parent compound is a colorless liquid, the true value of this scaffold lies in its substituted derivatives, which exhibit a broad spectrum of biological activities.

The most profound impact of oxathiolane derivatives has been in the field of antiviral therapy. The discovery that the unnatural L-enantiomers of oxathiolane nucleosides possessed potent antiviral activity against HIV and Hepatitis B virus (HBV), with a favorable toxicological profile, was a paradigm shift in drug design. Key examples include Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone components of highly active antiretroviral therapy (HAART) regimens.[1] These molecules function as NRTIs; after in vivo phosphorylation, they compete with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of the reverse transcriptase enzyme.[1]

Beyond their antiviral applications, oxathiolane derivatives serve as important synthetic intermediates and have been investigated for a range of other biological activities, including as muscarinic receptor agonists and antagonists.[2] The stability of the oxathiolane ring as a protecting group for carbonyl compounds further broadens its utility in complex organic synthesis.

This guide will systematically explore the properties that make this heterocyclic system a subject of enduring interest in modern organic and medicinal chemistry.

Structural Features and Stereochemistry

The 1,3-oxathiolane ring is non-planar and typically adopts an envelope or twisted-envelope conformation to minimize steric and torsional strain. The introduction of substituents, particularly at the C2 and C4/C5 positions, leads to the possibility of stereoisomerism, which is of paramount importance for the biological activity of these compounds.

For instance, in 2,5-disubstituted oxathiolanes, cis and trans diastereomers are possible. The relative orientation of these substituents critically influences the molecule's overall shape and its ability to interact with biological targets. In the case of nucleoside analogues like Lamivudine, the stereochemistry at both the C2 (anomeric) and C4 positions of the oxathiolane ring determines its efficacy and safety profile. It is the cis isomer with a specific absolute configuration that exhibits the desired therapeutic effect.[1]

The synthesis of enantiomerically pure oxathiolanes is therefore a primary focus in their development. Strategies to achieve this include the use of chiral auxiliaries (such as L-menthol), enzymatic resolutions, and asymmetric synthesis.[1]

Caption: General structure of the 1,3-oxathiolane ring and examples of cis/trans isomerism.

Physical Properties

The physical properties of oxathiolane derivatives are influenced by their molecular weight, substitution pattern, and polarity. The parent 1,3-oxathiolane is a colorless liquid with a boiling point of 127-129 °C.[3] Substitution generally increases the boiling point, as expected with increasing molecular weight and van der Waals forces. The presence of the polar C-O and C-S bonds imparts a moderate dipole moment to the molecule, influencing its solubility. Simple oxathiolanes are generally soluble in common organic solvents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,3-Oxathiolane | C₃H₆OS | 90.14 | 127-129 | 1.178 |

| 2-Methyl-1,3-oxathiolane | C₄H₈OS | 104.17 | - | - |

Spectroscopic Characterization

The structural elucidation of oxathiolane derivatives relies heavily on modern spectroscopic techniques. A thorough understanding of their characteristic spectral features is essential for confirming the successful synthesis and purification of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of an oxathiolane provides key information about the substitution pattern and stereochemistry.

-

Ring Protons: The methylene protons on the oxathiolane ring (at C4 and C5) typically appear as complex multiplets in the region of δ 2.8-4.5 ppm. The protons on C5, adjacent to the oxygen atom, are generally found further downfield than the protons on C4, which are adjacent to the sulfur atom.

-

C2 Proton: The proton at the C2 position is an acetal proton and its chemical shift is highly dependent on the substituent at this position. It often appears as a singlet or a multiplet in the region of δ 4.5-6.0 ppm.

-

Substituent Protons: The chemical shifts of the protons on the substituents will appear in their expected regions.

¹³C NMR: The carbon NMR spectrum is also highly informative.

-

C2 Carbon: The acetal carbon at C2 is typically found in the range of δ 70-90 ppm.

-

C4 and C5 Carbons: The C5 carbon, bonded to oxygen, resonates further downfield (δ 65-80 ppm) than the C4 carbon, which is bonded to sulfur (δ 30-45 ppm).

The precise chemical shifts and coupling constants can provide detailed information about the conformation of the ring and the relative stereochemistry of the substituents.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 1,3-oxathiolane derivatives often shows a discernible molecular ion peak (M⁺). The fragmentation patterns are characteristic and can be used to deduce the structure. Common fragmentation pathways include:

-

Cleavage of the C2-substituent: This leads to a fragment corresponding to the loss of the group at the 2-position.

-

Ring Fragmentation: The oxathiolane ring can undergo cleavage to produce characteristic fragment ions. Common losses include fragments of ethylene sulfide (C₂H₄S) or ethylene oxide (C₂H₄O).

-

Formation of a Thio-Aldehyde or Thio-Ketone Radical Cation: Cleavage of the C-O and C-S bonds can lead to the formation of a resonance-stabilized radical cation derived from the original carbonyl compound.

Chemical Properties and Reactivity

The chemical reactivity of the 1,3-oxathiolane ring is dominated by its nature as a thioacetal. The presence of both oxygen and sulfur heteroatoms influences its stability and the types of reactions it undergoes.

Synthesis of the Oxathiolane Ring

The most common and direct method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with 2-mercaptoethanol.[1]

Caption: General synthesis of 1,3-oxathiolanes.

Mechanism Insight: The reaction proceeds via initial protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic sulfur atom of 2-mercaptoethanol to form a hemithioacetal intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group, followed by dehydration, yields the 1,3-oxathiolane ring. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also highly effective catalysts for this transformation.[1] The choice of catalyst can be crucial for achieving high yields and, in some cases, for controlling stereoselectivity.

Ring-Opening Reactions (Hydrolysis)

As thioacetals, 1,3-oxathiolanes are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to regenerate the parent carbonyl compound and 2-mercaptoethanol.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The reaction is initiated by the protonation of one of the heteroatoms, most commonly the oxygen atom, by an acid catalyst (e.g., H₃O⁺).

-

Ring Opening: The protonated oxathiolane undergoes ring opening to form a resonance-stabilized carbocation, with the positive charge delocalized onto the sulfur atom. This is often the rate-determining step.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic intermediate.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization steps lead to the formation of the carbonyl compound and 2-mercaptoethanol.

The stability of the intermediate carbocation greatly influences the rate of hydrolysis. Derivatives that can form more stable carbocations (e.g., with an aryl group at C2) will hydrolyze more readily.

Caption: Workflow for acid-catalyzed hydrolysis of 1,3-oxathiolanes.

Oxidation of the Sulfur Atom

The sulfur atom in the oxathiolane ring is susceptible to oxidation. The controlled oxidation of the sulfide can yield either the corresponding sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone.

-

To Sulfoxide: Mild oxidizing agents such as sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert the sulfide to a sulfoxide. This introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomeric products.

-

To Sulfone: Stronger oxidizing agents, such as excess m-CPBA or hydrogen peroxide with a suitable catalyst, will oxidize the sulfide all the way to the sulfone.

The oxidation state of the sulfur atom can significantly modulate the biological activity and physical properties of the molecule.

Reductive Cleavage

The 1,3-oxathiolane ring can be reductively cleaved. While generally stable to milder reducing agents like sodium borohydride (NaBH₄), strong reducing agents such as lithium aluminum hydride (LiAlH₄) can effect ring opening.[5] The reaction typically involves the nucleophilic attack of a hydride ion, leading to the formation of a thioether alcohol after workup. Other reductive methods, such as using Raney nickel, can lead to desulfurization and the formation of an alcohol.

Applications in Drug Development

As highlighted earlier, the primary application of oxathiolane derivatives is in the development of antiviral drugs. The ability of the oxathiolane ring to mimic the furanose ring of natural nucleosides, while introducing unique stereochemical and metabolic properties, has been a highly successful strategy in drug design.

The development of Lamivudine and Emtricitabine demonstrated the critical importance of stereochemistry, where the "unnatural" L-enantiomer provided high efficacy with low cytotoxicity.[1] This insight has guided subsequent research in the field. The synthesis of these complex molecules often involves the stereoselective synthesis of a key oxathiolane intermediate, followed by coupling with a nucleobase. The choice of Lewis acid catalyst (e.g., SnCl₄, TMSI) in the coupling step is critical for controlling the stereochemical outcome at the anomeric center.[1]

Experimental Protocols

To provide a practical context, a representative protocol for the synthesis of a 2-substituted-1,3-oxathiolane is detailed below.

Protocol: Synthesis of 2-Phenyl-1,3-oxathiolane

This protocol describes the acid-catalyzed condensation of benzaldehyde with 2-mercaptoethanol.

Materials:

-

Benzaldehyde (1.06 g, 10.0 mmol)

-

2-Mercaptoethanol (0.78 g, 10.0 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (95 mg, 0.5 mmol, 5 mol%)

-

Toluene (50 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL), benzaldehyde (1.06 g), and 2-mercaptoethanol (0.78 g).

-

Add p-toluenesulfonic acid monohydrate (95 mg) to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap (theoretical amount: 0.18 mL). Continue refluxing until no more water is collected (typically 2-4 hours).

-

Causality Insight: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the product side by continuously removing the water formed during the condensation reaction. Toluene is an excellent solvent for this as it forms an azeotrope with water.

-

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).

-

Self-Validating System: The neutralization step is important to prevent potential acid-catalyzed hydrolysis of the product during workup and storage.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-phenyl-1,3-oxathiolane.

Characterization:

-

¹H NMR (CDCl₃): δ ~7.3-7.5 (m, 5H, Ar-H), 5.8 (s, 1H, C2-H), 4.4-4.6 (m, 1H, C5-H), 3.9-4.1 (m, 1H, C5-H'), 3.0-3.3 (m, 2H, C4-H₂).

-

¹³C NMR (CDCl₃): δ ~140 (Ar-C), ~128-129 (Ar-CH), ~85 (C2), ~75 (C5), ~35 (C4).

-

MS (EI): m/z (%) = M⁺, (M - Ph)⁺, (M - C₂H₄S)⁺.

Conclusion

Oxathiolane derivatives represent a class of heterocyclic compounds with significant and proven value, particularly in the realm of antiviral drug discovery. Their physical properties are tunable through substitution, and their chemical reactivity, centered around their thioacetal nature, allows for a variety of synthetic manipulations. The profound influence of stereochemistry on their biological activity necessitates careful control during their synthesis. This guide has provided a comprehensive overview of the core principles governing the properties and reactivity of oxathiolanes, grounded in mechanistic understanding and supplemented with practical protocols. It is our hope that this document will serve as a valuable resource for scientists working to harness the unique potential of this important heterocyclic system.

References

-

Hymete, A., & Bekele, Y. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766–772. [Link]

-

Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]

-

Wikipedia. (n.d.). 1,3-Oxathiolane. Retrieved January 25, 2026, from [Link]

-

LookChem. (n.d.). 2-METHYL-1,3-OXATHIOLANE. Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved January 25, 2026, from [Link]

Sources

The Dawn of a New Antiviral Strategy: A Technical Guide to the Discovery and History of 1,3-Oxathiolane Nucleoside Analogues

Introduction: A Paradigm Shift in Antiviral Therapy

The emergence of the human immunodeficiency virus (HIV) in the 1980s presented an unprecedented challenge to the scientific and medical communities. The relentless progression of HIV to acquired immunodeficiency syndrome (AIDS) spurred a global race to develop effective antiviral therapies. Early treatments, while groundbreaking, were often hampered by significant toxicity and the rapid development of viral resistance. It was within this crucible of urgent need that a novel class of compounds, the 1,3-oxathiolane nucleoside analogues, emerged, fundamentally altering the landscape of HIV treatment and offering a new lease on life to millions. This guide provides an in-depth technical exploration of the discovery, history, and core scientific principles underpinning this pivotal class of antiviral agents, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate synthetic chemistry that brought these molecules to life, unravel their elegant mechanism of action, and chart their journey from laboratory curiosities to cornerstone therapies in the global fight against HIV.

The Genesis of a Novel Scaffold: Early Discoveries and Synthetic Challenges

The story of 1,3-oxathiolane nucleoside analogues begins with a departure from conventional nucleoside chemistry. The core innovation lay in the modification of the sugar moiety, a strategy that had shown promise in developing antiviral and anticancer agents.[1] The key structural feature of these analogues is the replacement of the 3'-carbon of the deoxyribose ring with a sulfur atom, creating the eponymous 1,3-oxathiolane ring.[2]

A pivotal moment in this narrative occurred in 1989 when Belleau and his team at the Montreal-based IAF BioChem International, Inc., first synthesized a racemic mixture of a 1,3-oxathiolane nucleoside analogue known as (±)-BCH-189.[3] This compound, later to be known in its enantiomerically pure form as lamivudine, demonstrated promising in vitro activity against HIV.[3] This initial synthesis, while a breakthrough, presented a significant challenge: the creation of a racemic mixture, meaning it contained equal amounts of both enantiomers (mirror-image isomers).

Subsequent research revealed a crucial and surprising detail: while both enantiomers of BCH-189 were active against HIV, the (-)-enantiomer (lamivudine) exhibited significantly lower cytotoxicity to human cells.[3] This discovery underscored the critical importance of stereochemistry in drug design and set the stage for the development of enantioselective synthetic routes.

Navigating the Chiral Landscape: Key Synthetic Strategies

The synthesis of enantiomerically pure 1,3-oxathiolane nucleoside analogues has been a subject of intense research, leading to the development of several elegant and efficient strategies. These approaches can be broadly categorized into two main strategies:

-

Resolution of a Racemic Mixture: This approach involves the synthesis of the nucleoside analogue as a racemic mixture, followed by the separation of the desired enantiomer.[4]

-

Asymmetric Synthesis: This more sophisticated strategy involves the use of chiral starting materials or catalysts to selectively produce the desired enantiomer from the outset.[4]

A variety of synthetic routes have been explored over the past three decades, focusing on the efficient construction of the 1,3-oxathiolane ring and the stereoselective coupling of this ring with various nucleobases.[5] These methods often involve the creation of artificial sugars and subsequent N-glycosylation.[5]

The following protocol outlines a key step in an enantioselective synthesis of a lamivudine precursor, highlighting the use of a chiral auxiliary to control stereochemistry. This method, adapted from principles described in the literature, showcases the practical application of asymmetric synthesis in the production of these vital medicines.

Objective: To perform an enantioselective synthesis of a chiral 1,3-oxathiolane intermediate.

Materials:

-

(2R-cis)-cytosine(Cyt)s-1'-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester (starting material)

-

Zinc borohydride (Zn(BH₄)₂) solution in tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Activated carbon

-

Ethanol

Procedure:

-

Reaction Setup: In a 500 mL four-hole reaction flask under a nitrogen atmosphere, add 38.1 g (0.1 mol) of (2R-cis)-cytosine(Cyt)s-1'-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester and 150 mL of anhydrous THF.

-

Reduction: While stirring, slowly add 212 mL (0.07 mol) of the pre-prepared zinc borohydride solution in THF to the reaction mixture. Maintain the reaction temperature at approximately 25°C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Quenching: Upon completion, carefully add 200 mL of ice-cold saturated aqueous ammonium chloride solution to quench the reaction.

-

Workup: Separate the organic layer. Dry the organic layer and concentrate it under reduced pressure to obtain the crude lamivudine as an off-white solid.

-

Purification: Decolorize the crude product by adding 1 g of activated carbon. Recrystallize the product from 180 g of ethanol to obtain white crystalline lamivudine.[1]

Expected Outcome: This procedure is expected to yield approximately 20.7 g (90.4%) of enantiomerically pure lamivudine.[1]

Unraveling the Mechanism of Action: A Tale of Deception and Termination

The antiviral efficacy of 1,3-oxathiolane nucleoside analogues lies in their ability to cleverly deceive the HIV reverse transcriptase enzyme. These drugs are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[6]

The mechanism of action unfolds in a series of intracellular steps:

-

Cellular Uptake and Phosphorylation: Once administered, the 1,3-oxathiolane nucleoside analogue is transported into host cells.[7] Inside the cell, it undergoes phosphorylation by cellular kinases to its active triphosphate form.[6][7] For example, lamivudine is converted to lamivudine triphosphate.

-

Competitive Inhibition: The resulting triphosphate analogue bears a structural resemblance to the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. This structural mimicry allows the drug to compete with the natural dNTPs for binding to the active site of the HIV reverse transcriptase.[8]

-

Chain Termination: When the reverse transcriptase enzyme mistakenly incorporates the 1,3-oxathiolane nucleoside triphosphate into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond.[6][8] This abrupt halt in DNA synthesis is known as chain termination, effectively stopping viral replication.[8]

The following diagram illustrates this intricate mechanism of action:

Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.

From Bench to Bedside: The Clinical Impact of Lamivudine and Emtricitabine

The development of lamivudine (3TC) and a closely related analogue, emtricitabine (FTC), marked a turning point in the management of HIV/AIDS. These drugs, often used in combination with other antiretroviral agents, form the backbone of highly active antiretroviral therapy (HAART).[9]

Lamivudine (3TC):

Lamivudine was one of the early success stories in the 1,3-oxathiolane class. Its favorable safety profile and potent antiviral activity quickly established it as a key component of combination therapy. It is also active against the hepatitis B virus (HBV).

Emtricitabine (FTC):

Emtricitabine is structurally very similar to lamivudine, with the only difference being a fluorine atom at the 5-position of the cytosine base.[9] It boasts a long intracellular half-life, allowing for once-daily dosing, a significant advantage for patient adherence.[10]

The following table summarizes key data for these two landmark drugs:

| Property | Lamivudine (3TC) | Emtricitabine (FTC) |

| Antiviral Activity (IC₅₀ against HIV-1) | 0.316 µM[11] | ~0.1 µM (for the triphosphate)[12] |

| Oral Bioavailability | ~82% in adults[2] | ~93% (capsule)[13] |

| Plasma Half-life | 5-7 hours[9] | ~10 hours[14][15] |

| Intracellular Half-life of Triphosphate | 15.5 hours (in HIV-infected cells)[2] | >39 hours[10] |

| Primary Route of Elimination | Renal[2][16] | Renal[10][13] |

| Metabolism | Minimal[2] | Limited[13] |

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of 1,3-oxathiolane nucleoside analogues represent a triumph of medicinal chemistry and a testament to the power of rational drug design. From the initial synthesis of a racemic mixture to the development of highly effective and well-tolerated therapies, this class of drugs has had an immeasurable impact on global health. The journey of lamivudine and emtricitabine from the laboratory to widespread clinical use has transformed HIV from a death sentence into a manageable chronic condition for many.

The principles of modifying the nucleoside scaffold, so elegantly demonstrated by the 1,3-oxathiolane analogues, continue to inspire the development of new antiviral agents. As our understanding of viral replication and drug resistance deepens, the legacy of these pioneering molecules will undoubtedly continue to shape the future of antiviral therapy, offering hope for even more effective and durable treatments for a range of viral diseases.

References

-

National Center for Biotechnology Information. (2024). Lamivudine. StatPearls. Retrieved from [Link][2]

-

Pacifici, G. M. (2021). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Scientista Medical Central, 1(1), 1-10. Retrieved from [Link][16]

-

World of Molecules. (2016, March 18). LAMIVUDINE. Retrieved from [Link][4]

-

Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4966. Retrieved from [Link][3]

-

ResearchGate. (2025). A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. Retrieved from [Link][17]

-

Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9941-9943. Retrieved from [Link][18]

-

Mándity, I. M., et al. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic Process Research & Development, 21(5), 758-763. Retrieved from [Link][19]

-

National Center for Biotechnology Information. (2023). Reverse Transcriptase Inhibitors. StatPearls. Retrieved from [Link][6]

-

U.S. Food and Drug Administration. (2006). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. Retrieved from [Link][10]

-

Vilhelm, A., et al. (2018). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. Viruses, 10(11), 629. Retrieved from [Link][12]

-

Google Patents. (2009). CN102153545A - Preparation method for lamivudine. Retrieved from [1]

-

ResearchGate. (n.d.). Estimated IC 50 values for BCRP inhibition of anti-HIV drugs and positive controls. Retrieved from [Link][20]

-

University of Liverpool. (n.d.). Emtricitabine PK Fact Sheet. Retrieved from [Link][14]

-

YouTube. (2013, November 1). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Retrieved from [Link][8]

-

PharmGKB. (2011, May 12). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link][7]

-

University of Liverpool. (n.d.). Lamivudine PK Fact Sheet. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (2023). Emtricitabine. StatPearls. Retrieved from [Link][13]

-

DigitalCommons@UNMC. (2019). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. Retrieved from [Link][21]

-

Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2801-2858. Retrieved from [Link][5]

-

ASM Journals. (2023). Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Retrieved from [Link][23]

-

ResearchGate. (n.d.). IC50 values for HIV-1/HIV-2 RT chimeras. Retrieved from [Link][24]

-

Therapeutic Goods Administration (TGA). (n.d.). Emtricitabine. Retrieved from [Link][15]

-

Google Patents. (2009). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine. Retrieved from [25]

-

ASM Journals. (1996). Pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with renal dysfunction. Retrieved from [Link][26]

-

MIT Open Access Articles. (2020). Synthesis of (±)-Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Retrieved from [Link][27]

Sources

- 1. CN102153545A - Preparation method for lamivudine - Google Patents [patents.google.com]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. apexbt.com [apexbt.com]

- 12. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 15. tga.gov.au [tga.gov.au]

- 16. jscimedcentral.com [jscimedcentral.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 19. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 22. journals.asm.org [journals.asm.org]

- 23. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]

- 26. journals.asm.org [journals.asm.org]

- 27. dspace.mit.edu [dspace.mit.edu]

The Core Mechanism of 1,3-Oxathiolane Antivirals: A Technical Guide for Drug Development Professionals

In the landscape of antiviral therapeutics, 1,3-oxathiolane nucleoside analogs represent a cornerstone in the management of chronic viral infections, most notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides an in-depth exploration of the mechanism of action of these potent antiviral agents, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Introduction: A Novel Scaffold for Antiviral Activity

The advent of 1,3-oxathiolane nucleosides, such as the landmark drugs lamivudine (3TC) and emtricitabine (FTC), marked a significant advancement in antiviral chemotherapy. These synthetic nucleoside analogs are characterized by the replacement of the 3'-carbon of the ribose sugar with a sulfur atom, a modification that bestows unique stereochemical and biological properties. A pivotal feature of these drugs is their L-enantiomeric configuration ("unnatural" stereochemistry), which is crucial for their selective antiviral activity and favorable safety profile.

The Intracellular Journey: Metabolic Activation to the Active Triphosphate Form

1,3-oxathiolane-based antivirals are administered as prodrugs that must undergo intracellular phosphorylation to exert their therapeutic effect. This multi-step enzymatic conversion culminates in the formation of the active 5'-triphosphate metabolite, the key player in viral inhibition.

The Phosphorylation Cascade: A Host-Dependent Process

The metabolic activation of these nucleoside analogs is entirely dependent on host cell kinases. The process is a sequential three-step phosphorylation:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of the parent nucleoside to its 5'-monophosphate form. This reaction is catalyzed by the host cell enzyme deoxycytidine kinase (dCK) .

-

Diphosphorylation: The newly formed monophosphate is subsequently phosphorylated to the diphosphate derivative by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/dCMPK) .

-

Triphosphorylation: The final phosphorylation step, yielding the active triphosphate metabolite, is carried out by nucleoside diphosphate kinase (NDK) or 3'-phosphoglycerate kinase (PGK) .

This reliance on host kinases for activation underscores the importance of the cellular environment in determining the efficacy of these drugs.

Caption: Mechanism of chain termination by 1,3-oxathiolane triphosphate analogs.

The Structural Basis of Selectivity and Reduced Toxicity

A key advantage of L-nucleosides like lamivudine and emtricitabine is their high therapeutic index, stemming from their selective inhibition of viral polymerases over host DNA polymerases. This selectivity is attributed to the stereochemistry of the L-enantiomer, which is a poor substrate for human DNA polymerases. The unique three-dimensional conformation of the L-nucleoside triphosphate in the active site of the viral reverse transcriptase allows for efficient binding and incorporation, a process that is sterically hindered in the more constrained active sites of host polymerases.

Quantitative Assessment of Antiviral Activity

The potency of 1,3-oxathiolane-based antiviral agents is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| (±)-BCH-189 | HIV-1 | MT-4 | 0.37–1.31 | |

| 2'-Fluoro-L-cytosine analog | HIV | PBM | 0.51 | |

| 2'-Fluoro-L-5-fluorocytosine analog | HIV | PBM | 0.17 | |

| 2'-Fluoro-L-adenine analog | HIV | PBM | 1.5 | |

| 2'-Fluoro-L-cytosine analog | HBV | 2.2.15 | 0.18 | |

| 2'-Fluoro-L-5-fluorocytosine analog | HBV | 2.2.15 | 0.225 | |

| 2'-Fluoro-L-adenine analog | HBV | 2.2.15 | 1.7 | |

| 2′-hydroxymethyl-apionucleoside triphosphate | HBV Polymerase | - | IC50: 0.120 | |

| Phosphoramidate prodrug of 2′-hydroxymethyl-apionucleoside | HBV | Cell-based | 0.0078 |

Mechanisms of Resistance: A Challenge in Antiviral Therapy

The high mutation rate of viruses like HIV can lead to the development of drug resistance. For 1,3-oxathiolane nucleoside analogs, the primary mechanism of resistance is the selection of specific mutations in the viral reverse transcriptase gene.

The most well-characterized resistance mutation is the M184V or M184I substitution in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HIV-1 reverse transcriptase. This mutation, which involves the replacement of methionine at position 184 with either valine or isoleucine, confers high-level resistance to both lamivudine and emtricitabine. The structural basis for this resistance lies in the steric hindrance imposed by the bulkier side chains of valine or isoleucine, which prevents the proper binding of the L-nucleoside triphosphate in the active site of the enzyme.

Experimental Protocols for Mechanistic Studies

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral reverse transcriptase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

-

Prepare a template-primer solution (e.g., poly(rA)-oligo(dT)).

-

Prepare a solution of the natural deoxynucleotide triphosphate (e.g., dTTP) and a labeled deoxynucleotide (e.g., [³H]dTTP).

-

Prepare serial dilutions of the 1,3-oxathiolane triphosphate analog.

-

-

Reaction Setup:

-

In a microtiter plate, combine the reaction buffer, template-primer, and the test compound at various concentrations.

-

Add a known amount of purified recombinant HIV-1 reverse transcriptase to each well.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the deoxynucleotide triphosphate mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter membrane to capture the newly synthesized radiolabeled DNA.

-

Wash the filter to remove unincorporated nucleotides.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the antiviral efficacy of a compound by measuring its ability to protect cells from virus-induced cytopathic effects.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a susceptible host cell line (e.g., MT-4 cells for HIV) into a 96-well plate at a predetermined density.

-

Incubate the plate to allow the cells to adhere.

-

-

Compound Treatment and Viral Infection:

-

Prepare serial dilutions of the 1,3-oxathiolane nucleoside analog in cell culture medium.

-

Add the compound dilutions to the wells containing the cells.

-

Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication and the development of cytopathic effects (typically 3-5 days).

-

-

MTT Addition and Incubation:

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate the plate for 2-4 hours to allow for the reduction of MTT by viable cells into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.

-

Determine the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

1,3-oxathiolane-based antiviral agents are a testament to the power of rational drug design. Their unique mechanism of action, centered on intracellular activation and subsequent chain termination of viral DNA synthesis, has provided highly effective and relatively safe therapeutic options for millions of individuals with HIV and HBV. A thorough understanding of their metabolic activation, molecular interactions with viral polymerases, and the mechanisms of resistance is paramount for the continued development of novel and improved antiviral therapies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of next-generation 1,3-oxathiolane nucleoside analogs and other antiviral candidates.

References

-

The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Shereen, M. A., Khan, S., Kazmi, A., Bashir, N., & Siddique, R. (2020). Lamivudine. In StatPearls.

- Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly

An In-Depth Technical Guide to the 1,3-Oxathiolan-5-one Moiety: A Privileged Scaffold in Medicinal Chemistry

Abstract: The 1,3-oxathiolan-5-one core is a heterocyclic motif of significant interest in modern medicinal chemistry and drug development. While structurally related to the 1,3-oxathiolane ring found in potent antiviral nucleoside analogues, the 5-oxo variant possesses unique chemical reactivity that establishes it as a versatile synthetic intermediate and an effective prodrug scaffold. Its primary biological significance lies in its capacity to act as a latent form of α-mercaptocarboxylic acids, most notably as a prodrug for L-cysteine. By masking the reactive thiol and carboxyl groups, this moiety facilitates cellular uptake and triggers intracellular release of cysteine, thereby augmenting the biosynthesis of glutathione (GSH). This mechanism provides a powerful strategy for combating oxidative stress implicated in a wide range of pathologies. This guide provides a comprehensive overview of the synthesis, chemical properties, and profound biological significance of the 1,3-oxathiolan-5-one core, with a focus on its application as a cytoprotective prodrug.

The 1,3-Oxathiolan-5-one Scaffold: Structure and Rationale

Chemical Structure and Properties

The 1,3-oxathiolan-5-one ring is a five-membered heterocycle containing an oxygen atom at position 1, a sulfur atom at position 3, and a carbonyl group at position 5. The core structure is a thiolactone, which is an ester linkage wherein the alcohol oxygen is replaced by a sulfur atom. This structural feature is central to its chemical reactivity and biological function.

The reactivity of the scaffold is primarily dictated by two sites: the electrophilic carbonyl carbon (C5) and the acetal-like carbon (C2). The C2 position is readily substituted, typically by reacting an α-mercaptocarboxylic acid with an aldehyde or ketone. This versatility allows for the synthesis of a diverse library of derivatives with tailored physicochemical properties. The thiolactone bond is susceptible to nucleophilic attack, particularly hydrolysis, which can be catalyzed by intracellular enzymes such as esterases[1]. This controlled cleavage is the cornerstone of its utility as a prodrug system.

Rationale in Drug Design: The Cysteine Prodrug Strategy

L-cysteine is a critical amino acid for cellular health, serving as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant[2]. Direct administration of L-cysteine is often impractical due to its poor stability, rapid oxidation, and low cellular permeability[3]. The 1,3-oxathiolan-5-one moiety provides an elegant solution to these challenges.

By incorporating a cysteine precursor into this ring system, the reactive thiol and carboxyl functional groups are masked, creating a more stable and lipophilic molecule that can more readily traverse cell membranes. Once inside the cell, the thiolactone bond is hydrolyzed, releasing the therapeutic payload. This strategy effectively increases the intracellular concentration of L-cysteine, pushing the equilibrium of the GSH biosynthesis pathway towards its product and thereby enhancing the cell's antioxidant capacity[2][4].

Synthesis of 1,3-Oxathiolan-5-one Derivatives

The most common and straightforward method for synthesizing the 1,3-oxathiolan-5-one ring is the cyclocondensation of an α-mercaptocarboxylic acid (such as thioglycolic acid) with a carbonyl compound (an aldehyde or ketone)[5]. This reaction typically requires a dehydrating agent to facilitate the final ring closure.

General Synthesis and Key Methodologies

The reaction proceeds in two conceptual steps: first, the nucleophilic attack of the thiol group onto the carbonyl carbon forms a hemithioacetal intermediate. Second, an intramolecular esterification (lactonization) between the carboxylic acid and the newly formed hydroxyl group, driven by a dehydrating agent, closes the ring to form the final product[5].

Common dehydrating agents include dicyclohexylcarbodiimide (DCC), which efficiently removes water to form a dicyclohexylurea byproduct[5]. For pharmaceutical applications where stereochemistry is critical, enantioselective synthesis is paramount. Biocatalytic methods, particularly using lipases like Candida antarctica lipase B (CAL-B), have been successfully employed in dynamic kinetic resolution processes to produce enantiomerically pure 1,3-oxathiolan-5-ones with high yields and enantiomeric excess[6].

Below is a general workflow for the synthesis of this scaffold.

Caption: General synthesis workflow for 1,3-oxathiolan-5-one derivatives.

Experimental Protocol: Synthesis of 2-phenyl-1,3-oxathiolan-5-one

This protocol is adapted from the methodology described by Kashyap et al. (2015)[5]. It details a reliable, single-step synthesis with a high yield.

Materials:

-

Benzaldehyde

-

Mercaptoacetic acid (Thioglycolic acid)

-

Triethylamine (TEA)

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of benzaldehyde in anhydrous THF.

-

Addition of Reactants: To this solution, add one equivalent of mercaptoacetic acid, followed by the dropwise addition of one equivalent of TEA. Stir the mixture at room temperature.

-

Cyclization: After a short period of stirring, add one equivalent of DCC to the mixture. The formation of a white precipitate (dicyclohexylurea) should be observed.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-phenyl-1,3-oxathiolan-5-one[5].

Mechanism of Action as a Cytoprotective Prodrug

The therapeutic value of 1,3-oxathiolan-5-one as a cysteine pro-drug stems from its ability to efficiently deliver cysteine into the cell and subsequently bolster the glutathione-mediated antioxidant defense system. This process activates key cellular signaling pathways that protect against oxidative stress.

Intracellular Activation and Cysteine Release

The prodrug, being relatively lipophilic, crosses the cell membrane via passive diffusion. Once in the cytosol, the thiolactone bond is recognized and cleaved by intracellular esterases[1][7]. This hydrolysis reaction opens the ring, releasing an α-mercaptocarboxylic acid—in this case, L-cysteine—and the original carbonyl compound, which is typically chosen to be a benign or rapidly metabolized molecule.

Augmentation of Glutathione Synthesis and Nrf2 Pathway Activation

The released L-cysteine directly enters the glutathione synthesis pathway. The enzyme glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of γ-glutamylcysteine from L-glutamate and L-cysteine. This is the rate-limiting step in GSH synthesis[2]. The subsequent addition of glycine by GSH synthetase completes the formation of glutathione (GSH).

The resulting increase in the intracellular GSH pool has profound effects on cellular redox signaling. A key consequence is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its ubiquitination and proteasomal degradation. Elevated GSH levels can induce a conformational change in Keap1, often through the reduction of its critical cysteine residues, preventing it from binding to Nrf2[4]. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, including GCL itself, heme oxygenase-1 (HMOX1), and others. This creates a positive feedback loop that amplifies the cell's antioxidant capacity.

Caption: Intracellular activation pathway of a 1,3-oxathiolan-5-one cysteine prodrug.

Biological Applications and Therapeutic Potential